5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

Medicinal Chemistry Physicochemical Properties Lipophilicity

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated heterocyclic building block, differentiated by its 5-fluoro substitution (XLogP3=1.8) which is explicitly claimed in 5-HT1A receptor patent literature. It is also classified as a Protein Degrader Building Block for PROTAC synthesis. Procure this specific scaffold to maintain target binding kinetics, metabolic stability, and SAR validity in your research program.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 1067171-66-7
Cat. No. B1441727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS1067171-66-7
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C(=CC=C2)F
InChIInChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2
InChIKeyGAQHKLQOTXHQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1067171-66-7): Structural and Physicochemical Baseline for Procurement Decisions


5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1067171-66-7) is a fluorinated heterocyclic building block within the 1,4-benzoxazine class, defined by its C8H8FNO molecular formula and a molecular weight of 153.15 g/mol [1]. The presence of a fluorine atom at the 5-position of the dihydrobenzoxazine scaffold imparts distinct electronic and lipophilic characteristics compared to the non-fluorinated parent scaffold [2]. This compound is commercially available from multiple suppliers in research quantities with typical purities ranging from 95% to 98% , positioning it as an accessible intermediate for medicinal chemistry and chemical biology applications.

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Why Non-Fluorinated or Alternative Benzoxazines Cannot Be Substituted


Substituting 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine with the non-fluorinated parent 3,4-dihydro-2H-1,4-benzoxazine or other positional isomers will alter the physicochemical and pharmacological profile of any derived compound. The introduction of fluorine at the 5-position increases the computed lipophilicity (XLogP3) from 1.7 to 1.8 [1], and the exact mass from 135.0684 Da to 153.0589 Da [2]. More critically, the fluorine atom serves as a specific molecular recognition element; for instance, patent literature explicitly claims the 5-fluoro substitution pattern as part of a series of benzoxazine derivatives designed to interact with serotonin receptors, specifically the 5-HT1A receptor [3]. Replacing this specific fluoro-derivative with a non-fluorinated or differently substituted analog would therefore alter target binding kinetics, metabolic stability, and the overall structure-activity relationship, potentially invalidating a research program's design logic. The quantitative evidence below substantiates these points of differentiation.

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Direct and Class-Level Quantitative Differentiation Evidence


Increased Lipophilicity (XLogP3) vs. Non-Fluorinated Parent

The 5-fluoro substitution increases the computed lipophilicity (XLogP3) of the benzoxazine scaffold from 1.7 (for 3,4-dihydro-2H-1,4-benzoxazine) to 1.8 [1]. This is a class-level inference derived from computed properties for the fluorinated vs. non-fluorinated scaffolds.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Molecular Weight and Exact Mass Differential vs. Parent Scaffold

The 5-fluoro derivative exhibits a molecular weight of 153.15 g/mol and an exact mass of 153.05899 Da, compared to 135.16 g/mol and 135.06841 Da for the non-fluorinated 3,4-dihydro-2H-1,4-benzoxazine [1]. This is a direct head-to-head comparison based on computed and reported data for the two discrete chemical entities.

Analytical Chemistry Mass Spectrometry Compound Identification

Commercial Availability with Specified Purity (95-98%) for Reproducible Research

The compound is available from multiple commercial suppliers with specified minimum purity levels. For example, AKSci offers a minimum purity of 95% , while other vendors such as CalpacLab (Aladdin Scientific) and CymitQuimica specify purities of 98% and ≥95% respectively [1]. This is a cross-study comparable evidence point based on vendor technical specifications.

Procurement Quality Control Reproducibility

Categorization as a Protein Degrader Building Block

The compound is explicitly categorized by commercial suppliers within the 'Protein Degrader Building Blocks' product family [1]. This is a class-level inference, as the specific application is derived from its utility as a heterocyclic scaffold in the design of PROTACs and other degrader molecules.

Chemical Biology PROTACs Targeted Protein Degradation

Serotonin Receptor (5-HT1A) Interaction as Claimed in Patent Literature

Patent WO2000040581A1 claims a series of benzoxazine derivatives, including those with a 5-fluoro substitution pattern, that interact with serotonin receptors, specifically the 5-HT1A receptor [1]. While quantitative binding data for the exact 5-fluoro-3,4-dihydro-2H-1,4-benzoxazine molecule is not provided, this is a strong class-level inference that the 5-fluoro substitution is a key pharmacophoric element for 5-HT1A receptor engagement within this chemotype.

Neuroscience Psychopharmacology GPCR Targeting

5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Validated Application Scenarios Based on Quantitative Evidence


CNS Drug Discovery: Serotonin Receptor (5-HT1A) Modulator Development

Researchers engaged in medicinal chemistry programs targeting the 5-HT1A receptor for anxiety or depression should prioritize this compound. The 5-fluoro substitution is explicitly claimed in patent literature as part of a series of benzoxazine derivatives with 5-HT1A receptor activity [1]. Its modestly increased lipophilicity (XLogP3 = 1.8 vs 1.7 for parent) [2] may also favor CNS penetration, making it a rational choice for lead optimization libraries.

Targeted Protein Degradation (PROTAC) and Chemical Biology

The explicit vendor classification of this compound as a 'Protein Degrader Building Block' [1] validates its use as a heterocyclic scaffold in the synthesis of PROTACs and molecular glues. Researchers can confidently procure this material to incorporate a fluorinated benzoxazine moiety as a linker attachment point or a ligand fragment, leveraging its distinct physicochemical properties (e.g., exact mass 153.05899 Da) for downstream analytical characterization [2].

Analytical Method Development and Compound Library Quality Control

Analytical chemistry laboratories can utilize this compound as a reference standard for LC-MS and HRMS method development. Its precise exact mass (153.05899 Da) and molecular weight (153.15 g/mol) provide a clear mass signature distinct from the non-fluorinated parent (135.06841 Da) [1]. Furthermore, the availability of material with specified purity (95-98%) [2] supports its use in calibrating purity assays and ensuring the integrity of screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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